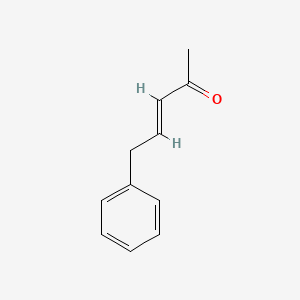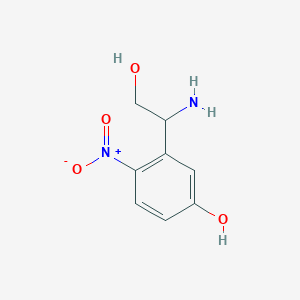
Phenyl ethylidene acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpent-3-en-2-one is an organic compound with the molecular formula C11H12O It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-phenylpent-3-en-2-one involves the aldol condensation reaction. This reaction typically uses benzaldehyde and acetone as starting materials. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds under mild conditions to form the desired enone product.
Another synthetic route involves the use of 3-phenylpropanal and a suitable reagent to introduce the enone functionality. This method may require specific reaction conditions, such as low temperatures and the use of a strong base like butyllithium .
Industrial Production Methods
Industrial production of 5-phenylpent-3-en-2-one may involve large-scale aldol condensation reactions, optimized for high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon or the β-carbon of the enone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
5-Phenylpent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions or as a model substrate for biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-phenylpent-3-en-2-one involves its reactivity as an enone. The conjugated double bond and carbonyl group make it susceptible to nucleophilic attack, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: Similar structure but with a shorter carbon chain.
5-Phenylpent-2-en-1-one: Differing position of the carbonyl group.
5-Phenyl-1-penten-3-one: Different position of the double bond.
Uniqueness
5-Phenylpent-3-en-2-one is unique due to its specific arrangement of the phenyl group, double bond, and carbonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-5-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3/b6-5+ |
InChI Key |
FBDLPZQWOVGYJU-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)





![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)

